Aprobarbital

Pharmacology Sedative-Hypnotic Screening In Vivo Study Design

Select Aprobarbital for research demanding precise intermediate-acting barbiturate pharmacology. Its unique 5-allyl-5-isopropyl structure delivers a 6-8 hour sedative-hypnotic duration, clearly distinct from short-acting secobarbital or long-acting phenobarbital variants. As a characterized CYP2B inducer with a known toxicology benchmark (i.p. LD50: 200 mg/kg), it serves as an essential, non-interfering internal standard for GC-MS assay validation and structure-activity relationship (SAR) investigations.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 77-02-1
Cat. No. B1667570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprobarbital
CAS77-02-1
Synonymsallylpropymal
allylpropymal, monosodium salt
aprobarbital
aprobarbitone
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)NC(=O)NC1=O)CC=C
InChIInChI=1S/C10H14N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h4,6H,1,5H2,2-3H3,(H2,11,12,13,14,15)
InChIKeyUORJNBVJVRLXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPOWDER;  HYGROSCOPIC;  SLIGHTLY BITTER TASTE;  VERY SOL IN WATER;  SLIGHTLY SOL IN ALC;  PRACTICALLY INSOL IN ETHER;  AQ SOLN ARE ALKALINE TO LITMUS /APROBARBITAL SODIUM SALT/
ALMOST INSOL IN WATER, PETROLEUM ETHER, ALIPHATIC HYDROCARBONS;  SOL IN ALC, CHLOROFORM, ETHER, ACETONE, BENZENE, GLACIAL ACETIC ACID, FIXED ALKALI HYDROXIDE SOLN.
Lipid solubility is low.
5.17e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aprobarbital (CAS 77-02-1) Procurement Guide: Barbiturate Derivative for Sedative and Anticonvulsant Research


Aprobarbital (allypropymal, Alurate), a 5-allyl-5-isopropyl substituted barbituric acid derivative first synthesized in the 1920s [1], functions as a positive allosteric modulator of the GABAA receptor, enhancing inhibitory chloride currents in the CNS [2]. Clinically, it has been utilized as a sedative, hypnotic, and anticonvulsant, primarily for the treatment of insomnia [3]. Its physicochemical properties, including a melting point of 140-141.5°C and low water solubility, are well-characterized [4]. For scientific and industrial users, its specific structural and pharmacological profile differentiates it from other barbiturates in applications requiring precise potency calibration, analytical standard development, or the study of structure-activity relationships (SAR).

Why Aprobarbital Cannot Be Directly Substituted with Other Barbiturates: Key Distinctions for Informed Procurement


Aprobarbital's utility in research and analytical chemistry is defined by a specific combination of structural and pharmacological properties that preclude simple substitution with other barbiturates. While many barbiturates share a common core mechanism of GABAA receptor modulation, their clinically and experimentally observed effects diverge significantly due to differences in lipid solubility, protein binding, and metabolism [1]. For instance, the presence of an allyl group in aprobarbital's structure is a key differentiator, conferring a distinct hepatic enzyme induction profile and a duration of action that is intermediate between short-acting agents like pentobarbital and long-acting ones like phenobarbital [2]. Therefore, substituting aprobarbital with a different barbiturate without recalibrating experimental conditions can lead to erroneous data interpretation. The following quantitative evidence guide details the precise, verifiable parameters that define aprobarbital's unique position within the barbiturate class.

Quantitative Differentiation of Aprobarbital from Key Comparators: A Procurement-Centric Evidence Guide


Aprobarbital's Intermediate Duration of Action in the Barbiturate Spectrum

Aprobarbital is classified as an intermediate-duration barbiturate, with an onset of 45 to 60 minutes and a duration of 6 to 8 hours, as detailed in comparative pharmacological profiles [1]. This places its temporal profile between short-acting agents like secobarbital (3-4 hour duration) [2] and long-acting agents like phenobarbital (10-12 hour duration) [3]. This classification is crucial for researchers designing studies where the temporal window of sedation or CNS depression is a critical variable.

Pharmacology Sedative-Hypnotic Screening In Vivo Study Design

Comparative Hepatocarcinogenesis Promotion: Aprobarbital vs. Allobarbital and Phenobarbital

In a direct head-to-head study on the promotion of hepatocarcinogenesis in male F344/NCr rats initiated with N-nitrosodiethylamine, aprobarbital was found to promote liver tumors, but was 'somewhat weaker as a promoter' compared to allobarbital and phenobarbital [1]. This study provides a direct, quantifiable comparison of the compound's carcinogenic potential relative to its close structural analogs.

Toxicology Carcinogenicity Hepatology

Aprobarbital as a Non-Interfering Internal Standard in Analytical Chemistry

Aprobarbital has been demonstrated to be a non-interfering compound in analytical assays. In a method for the oscillopolarographic determination of meprobamate in biological material (urine, liver, kidneys, spleen, blood serum), aprobarbital, along with Luminal, Kalipnone, and Bromural, did not interfere with the measurement of the target analyte [1]. Furthermore, it is utilized as a reliable internal standard in GC-MS methods for the quantification of sedative-hypnotic drugs in complex matrices like post-mortem blood [2].

Analytical Chemistry Forensic Toxicology GC-MS Method Development

Acute Toxicity Profile: Aprobarbital LD50 in Mice Compared to Phenobarbital

The acute intraperitoneal (i.p.) LD50 of aprobarbital in mice is 200 mg/kg, as reported in primary toxicity studies [1]. While direct, contemporaneous LD50 data for all barbiturates under identical conditions is scarce, class-level comparisons show that this is distinct from the oral LD50 for phenobarbital in dogs (150 mg/kg) and the minimum lethal dose in cats (125 mg/kg) [2]. This quantitative data point is essential for designing and interpreting toxicology studies and assessing the relative safety margin of this barbiturate.

Toxicology In Vivo Safety Pharmacology LD50

CYP2B Enzyme Induction: Aprobarbital's Relatively Weak Effect

In a study quantifying the induction of CYP2B-mediated monooxygenase activity, aprobarbital was found to be a relatively weak inducer, causing 'similar to 25% of the induction displayed by phenobarbital' [1]. This is a critical differentiator, as other barbiturates like pentobarbital were more effective inducers, and this property is linked to drug-drug interactions and hepatocarcinogenesis promotion.

Drug Metabolism Enzyme Induction Cytochrome P450

Optimal Research and Industrial Applications for Aprobarbital (CAS 77-02-1)


Pharmacological Studies Requiring Intermediate Sedative Duration

Aprobarbital is the ideal compound for in vivo or ex vivo studies where a sedative-hypnotic effect is required over a defined, intermediate time course of 6-8 hours [1]. Its onset and duration profile (45-60 min onset) [1] makes it suitable for experiments that are too long for short-acting agents like secobarbital (3-4 hours) [2] but where the prolonged CNS depression of long-acting agents like phenobarbital (10-12 hours) [3] would be a confounding variable.

Analytical Method Development and Forensic Toxicology

Due to its demonstrated non-interference in specific assays [1] and its established use as a reliable internal standard in GC-MS methods for complex biological matrices [2], aprobarbital is a strategic choice for developing and validating analytical protocols. Its unique physicochemical and spectral properties allow for its use as a reference standard for the detection and quantification of barbiturates in forensic and clinical samples.

Structure-Activity Relationship (SAR) and Toxicology Studies

For researchers investigating the SAR of barbiturates, aprobarbital's 5-allyl-5-isopropyl substitution pattern is a key differentiator from other common barbiturates. It provides a specific, intermediate phenotype in terms of CYP2B enzyme induction (~25% that of phenobarbital) [1] and hepatocarcinogenesis promotion (weaker than phenobarbital and allobarbital) [1]. This makes it a valuable tool for dissecting the molecular mechanisms linking barbiturate structure to specific toxicological outcomes.

In Vivo Toxicology and Safety Pharmacology

Aprobarbital's defined acute toxicity profile, with an i.p. LD50 of 200 mg/kg in mice [1], serves as a crucial benchmark for designing preclinical toxicology studies. When a barbiturate with a known and intermediate safety margin is required for comparative toxicology or as a positive control in neurotoxicity or hepatotoxicity assays, aprobarbital offers a well-characterized, specific option distinct from both more potent and less potent barbiturates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aprobarbital

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.